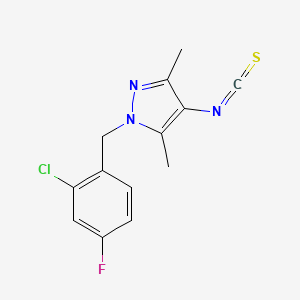

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Description

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a 2-chloro-4-fluoro-benzyl group at the 1-position and an isothiocyanate (-NCS) group at the 4-position. The 3- and 5-positions of the pyrazole ring are methylated. This structure combines electron-withdrawing halogens (Cl, F) and a reactive isothiocyanate group, making it a candidate for applications in medicinal chemistry (e.g., covalent inhibitor design) and materials science.

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-3-4-11(15)5-12(10)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAMAYRKUNYTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801139793 | |

| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004193-38-7 | |

| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the benzyl group: The pyrazole intermediate is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl-substituted pyrazole.

Isothiocyanation: The final step involves the reaction of the benzyl-substituted pyrazole with thiophosgene or a similar reagent to introduce the isothiocyanato group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.

Addition reactions: The isothiocyanato group can react with nucleophiles such as amines to form thiourea derivatives.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring substituted with an isothiocyanate group and a chloro-fluorobenzyl moiety. Its molecular formula is , and it possesses a molecular weight of approximately 252.74 g/mol. The presence of the isothiocyanate group is significant for its reactivity and potential applications.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing isothiocyanate groups exhibit promising anticancer properties. For instance, derivatives of 1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for drug development against cancers such as breast and prostate cancer .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the modulation of signaling pathways related to cell survival and apoptosis. Isothiocyanates are known to affect the expression of genes involved in detoxification and apoptosis, enhancing the efficacy of conventional chemotherapeutic agents .

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its potential as a pesticide or herbicide. Isothiocyanates are recognized for their bioactivity against pests and pathogens in agricultural settings. Studies have demonstrated that derivatives of this compound can effectively control certain agricultural pests while being less harmful to beneficial insects .

Soil Health Improvement

In addition to direct pest control, the application of isothiocyanates can enhance soil health by promoting beneficial microbial activity. This aspect is crucial for sustainable agricultural practices, as it helps maintain soil fertility and reduces reliance on synthetic fertilizers .

Material Science

Polymer Chemistry

The unique reactivity of this compound allows its use as a building block in polymer synthesis. Researchers are exploring its incorporation into polymer matrices to develop materials with enhanced properties such as thermal stability and chemical resistance .

Nanotechnology Applications

Recent studies have investigated the use of this compound in the synthesis of nanoparticles for drug delivery systems. The functionalization of nanoparticles with isothiocyanate groups can improve their targeting capabilities and therapeutic efficacy by facilitating controlled release mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanato group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chloro and fluoro substituents may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and hazard profiles.

Structural and Functional Analogues

2.1.1 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

- Substituents : Benzyl group substituted with a single 4-chloro atom (vs. 2-chloro-4-fluoro in the target compound).

- Molecular Formula : C₁₃H₁₂ClN₃S (vs. C₁₃H₁₁ClFN₃S for the target compound).

- Molecular Weight : 277.77 g/mol (vs. ~296.77 g/mol, accounting for fluorine addition).

- CAS No.: 1004193-65-0 .

- Hazard Profile :

Key Differences :

- The 2-chloro-4-fluoro substitution in the target compound introduces enhanced electronegativity and steric effects compared to the 4-chloro derivative. Fluorine’s small size and high electronegativity may improve metabolic stability or alter binding affinity in biological targets.

2.1.2 4-Bromo-N-(2-chloro-4-methylphenyl)benzamide (CAS 1004185-21-0)

- Structure : A benzamide derivative with bromine and chloro-methyl substituents.

- The 2-chloro-4-methyl group on the phenyl ring contrasts with the 2-chloro-4-fluoro motif, demonstrating how methyl vs. fluorine substituents influence lipophilicity and steric bulk .

Physicochemical and Hazard Profile Comparison

*Inferred from structural similarity; direct data for the target compound is unavailable.

Key Insights :

- Halogen Effects : The 2-chloro-4-fluoro substitution may enhance hydrogen-bonding capacity and metabolic stability compared to the 4-chloro analog, which is more lipophilic due to chlorine’s larger size.

- Toxicity: Both compounds share hazard risks (e.g., respiratory sensitization) due to the reactive isothiocyanate group.

Biological Activity

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Chemical Formula : C₁₁H₈ClF N₂S

- Molecular Weight : 252.72 g/mol

- CAS Number : 1004194-41-5

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity

- Mechanism of Action : Pyrazole derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation. The presence of isothiocyanate groups is linked to enhanced anticancer properties through apoptosis induction and cell cycle arrest.

- Case Studies :

- A study on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited an IC₅₀ value lower than that of standard chemotherapeutics like doxorubicin, indicating potent activity .

-

Antimicrobial Activity

- Research Findings : The compound has shown promising results in inhibiting the growth of certain pathogenic bacteria and fungi. In vitro studies revealed that it effectively reduced the viability of Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is hypothesized to be due to disruption of bacterial cell membranes and interference with metabolic pathways .

- Antioxidant Properties

Data Tables

| Biological Activity | Cell Line/Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | < 10 | |

| Anticancer | A549 | < 15 | |

| Antimicrobial | Staphylococcus aureus | 20 | |

| Antimicrobial | Escherichia coli | 25 | |

| Antioxidant | DPPH Assay | IC₅₀ = 30 |

Anticancer Studies

In a comparative study involving various pyrazole derivatives, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry assays. The combination treatment with doxorubicin showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Antimicrobial Studies

The antimicrobial efficacy was evaluated using standard disk diffusion methods against a range of bacterial strains. The results indicated that the compound exhibited a zone of inhibition comparable to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.